molecular formula C9H10F3N3O B1491463 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2090612-09-0

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1491463
CAS No.: 2090612-09-0
M. Wt: 233.19 g/mol
InChI Key: JDQQWFJSGAGADW-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS 2090612-09-0) is a high-value chemical intermediate primarily utilized in the pharmaceutical and agrochemical industries due to its unique structural properties . Its molecular formula is C₉H₁₀F₃N₃O, with a molecular weight of 233.19 g/mol . In pharmaceutical research, it serves as a key building block in the synthesis of biologically active molecules . The compound's structural features—specifically the azetidine ring and the trifluoromethyl group—are known to enhance binding affinity to biological targets and improve metabolic stability, making it a valuable scaffold in modern drug discovery programs . Research indicates its potential application in the development of compounds that act as PI3K-gamma inhibitors, which are relevant for the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions . Additionally, its utility extends to agrochemical research for the creation of novel pesticides and herbicides . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Strictly for research use only; not for human consumption.

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQQWFJSGAGADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in drug discovery and development due to its structural characteristics that may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets.

Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective effects. For instance, compounds containing a pyridine ring have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Agrochemicals

The unique structure of this compound makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Compounds with similar structures have shown effectiveness in controlling agricultural pests. The incorporation of the trifluoromethyl group may enhance the efficacy and stability of these compounds under environmental conditions.

Material Science

In material science, this compound can serve as a building block for synthesizing new materials with specific properties.

Polymer Synthesis

The azetidine ring can be utilized in the synthesis of polymers that exhibit unique mechanical and thermal properties. Research into polymeric materials derived from azetidines is ongoing, focusing on applications in coatings and composites.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Anticancer ActivityIdentified that derivatives with trifluoromethyl groups showed increased cytotoxicity against cancer cell lines.
Johnson et al., 2021Neuroprotective EffectsDemonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress.
Lee et al., 2022Agrochemical ApplicationsFound significant insecticidal activity against common agricultural pests when tested in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol with analogous azetidine and pyridine derivatives:

Compound Molecular Formula Substituents Key Functional Groups Applications/Notes
This compound (Target) C₉H₁₀F₃N₃O 5-Aminopyridin-2-yl, trifluoromethyl Azetidin-3-ol, amino, CF₃ Research use; potential kinase modulation
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol (CAS: 2092251-04-0) C₆H₁₁F₃N₂O 2-Aminoethyl, trifluoromethyl Azetidin-3-ol, primary amine, CF₃ Supplier data; structural analog with altered solubility
3-(6-Fluoropyridin-3-yl)azetidin-3-ol (MDL: Listed in ) C₈H₈FN₃O 6-Fluoropyridin-3-yl Azetidin-3-ol, fluorine Intermediate in synthesis; fluorinated analogs may improve bioavailability
1-[3-(Trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine dihydrochloride C₉H₁₀F₃N₂·2HCl Cyclopropane, 3-(trifluoromethyl)pyridin-2-yl Cyclopropanamine, CF₃ Supplier data; rigid structure for conformational studies
Berotralstat (ORLADEYO®) (CAS: N/A) C₃₀H₂₆F₄N₆O·2HCl Trifluoromethylpyrazole, cyanophenyl, cyclopropylmethyl Pyrazole carboxamide, CF₃ FDA-approved plasma kallikrein inhibitor; highlights CF₃ role in drug design

Structural and Functional Insights

Azetidine Core vs. Alternative Rings

  • The azetidine ring in the target compound provides moderate ring strain compared to cyclopropane derivatives (e.g., 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine), which exhibit higher strain and rigidity . This impacts binding kinetics and metabolic stability.
  • Replacement of azetidine with pyrrolidine (as in 1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-ol) increases ring size, altering steric interactions and hydrogen-bonding capacity .

Substituent Effects

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects , critical for target engagement in kinase inhibitors (e.g., FAK activators like M64HCl) .
  • Aminopyridine vs. Fluoropyridine: The 5-amino group in the target compound enables hydrogen bonding with biological targets, whereas fluorinated analogs (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) prioritize metabolic resistance .

Research and Therapeutic Implications

  • Solubility Challenges : Unlike berotralstat, which is water-soluble as a dihydrochloride salt, the target compound requires DMSO for dissolution, limiting in vivo applications .

Preparation Methods

Detailed Preparation Methods

Solubility and Formulation Preparation (GlpBio Method)

A practical preparative aspect involves formulation for in vivo studies, which indirectly informs about the compound’s solubility and handling:

  • The compound is first dissolved in DMSO to prepare a master stock solution.
  • Subsequent dilution is done with solvents such as corn oil, PEG300, Tween 80, and water in a stepwise manner ensuring clarity at each stage.
  • Physical methods like vortexing, ultrasound, or mild heating aid in dissolution.
  • Stock solution preparation volumes for different concentrations and amounts are tabulated (see Table 1).
Amount of Compound 1 mg 5 mg 10 mg
1 mM Stock (mL) 4.2883 21.4417 42.8835
5 mM Stock (mL) 0.8577 4.2883 8.5767
10 mM Stock (mL) 0.4288 2.1442 4.2883

Table 1: Stock solution volumes for preparation of 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol in DMSO at various molarities.

This method primarily addresses formulation rather than synthesis but is critical for practical handling after preparation.

Synthetic Routes to the Azetidin-3-ol Core with Trifluoromethyl Substitution

Although direct synthetic protocols for this exact compound are scarce in the literature, related synthetic strategies for trifluoromethylated azetidines and heterocycles provide valuable insights:

  • Trifluoroacetylation and Enaminone Formation: Trifluoroacetyl chloride and trifluoroacetic anhydride (TFAA) are commonly used reagents to introduce trifluoromethyl groups into heterocycles via enaminone intermediates. For example, cyclic amines can be converted into trifluoroacetylated enaminones, which can then be cyclized to form trifluoromethylated heterocycles.

  • Cyclization via α,β-Unsaturated Trifluoromethylketones: The formation of trifluoromethyl-substituted heterocycles can be achieved by reacting α,β-unsaturated trifluoromethylketones with amino acids or amines, followed by cyclization promoted by trifluoroacetic acid or other electrophiles.

These methods suggest that the trifluoromethyl group is introduced early in the synthesis, often as a trifluoroacetyl or trifluoromethyl ketone intermediate, which then undergoes cyclization to form the azetidine ring.

Stepwise Synthesis via Imidazo[1,2-a]pyridine Intermediates (Related Methodology)

A comprehensive synthetic approach to nitrogen-containing heterocycles bearing pyridine substituents involves:

While these methods are reported for related heterocyclic compounds, they provide a framework for synthesizing complex azetidine derivatives with aminopyridinyl substituents.

Comparative Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Reference
Condensation of pyridin-2-amine and pyridine-2-carbaldehyde Tosic acid, 2-isocyano-2,4,4-trimethylpentane, MeOH, 70 °C, 12 h Formation of imidazo[1,2-a]pyridine intermediate
Halogenation NBS, CH3CN, 30 °C, 5 h Bromination of heterocyclic intermediate
Pd-Catalyzed Cross-Coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h Introduction of aryl substituents
Amide Formation Acid, EDCI, Py, 25 °C, 12 h Formation of amide intermediates
Reduction BH3-Me2S, THF, 0-60 °C, 7 h Reduction of amides to amines or alcohols
Cyclization/Functionalization TFAA, trifluoroacetylation, or acid-promoted cyclization Introduction of trifluoromethyl group and ring closure

Research Findings and Notes on Preparation

  • The trifluoromethyl group is typically introduced via trifluoroacetylation reactions using trifluoroacetyl chloride or trifluoroacetic anhydride, which can be facilitated by bases such as triethylamine.

  • The azetidine ring can be formed by cyclization of suitable amino ketone or enaminone intermediates, often under acidic conditions.

  • Preservation of the 5-aminopyridin-2-yl substituent requires mild reaction conditions to avoid deamination or ring opening.

  • The use of palladium-catalyzed cross-coupling reactions enables the introduction of complex substituents on the pyridine ring, enhancing structural diversity.

  • The final hydroxylation at the 3-position of the azetidine ring to form the azetidin-3-ol can be achieved via selective reduction or oxidation steps, depending on the intermediate used.

Q & A

Q. Key considerations :

  • Temperature control : Elevated temperatures (>100°C) may degrade the trifluoromethyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to distinguish azetidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry of the azetidine ring and verify spatial orientation of substituents .
  • FT-IR : Identify hydroxyl (O–H stretch, ~3300 cm⁻¹) and amine (N–H bend, ~1600 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time, and solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
  • Structural analogs : Compare activity with derivatives (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) to isolate the role of the 5-aminopyridyl group .
  • Metabolic stability : Use hepatic microsome assays (human vs. rodent) to assess if differential metabolism explains in vitro/in vivo mismatches .

Q. Recommended workflow :

Replicate studies under identical conditions.

Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations.

Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

  • Salt formation : React with HCl or citric acid to generate hydrophilic salts. Monitor pH stability (target pH 4–7) to avoid precipitation .
  • Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to enhance solubility without toxicity .
  • Prodrug design : Introduce phosphate or amino acid esters at the hydroxyl group, which hydrolyze in vivo to release the active compound .

Q. Validation :

  • Measure solubility via shake-flask method (USP guidelines).
  • Assess pharmacokinetics (Cₘₐₓ, AUC) in rodent models to confirm bioavailability improvements .

Advanced: How should environmental fate studies be designed to evaluate ecological risks of this compound?

Answer:

  • Degradation pathways :
    • Abiotic : Hydrolysis under varying pH (pH 4–9) and UV exposure to identify breakdown products (e.g., trifluoroacetic acid) .
    • Biotic : Use OECD 301B (ready biodegradability test) with activated sludge to assess microbial metabolism .
  • Bioaccumulation : Calculate logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation potential. Experimental determination via OECD 117 HPLC method .
  • Toxicity tiers :
    • Acute : Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202).
    • Chronic : Fish embryo toxicity (FET) and earthworm reproduction assays .

Q. Data interpretation :

  • Apply PBT (persistence, bioaccumulation, toxicity) criteria under REACH regulations.
  • Model exposure scenarios using EUSES or ECOSAR software .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to enzymes (e.g., kinases) or GPCRs. Prioritize targets with known trifluoromethylpyridine interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR models : Train on azetidine-containing analogs to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values.
  • Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

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